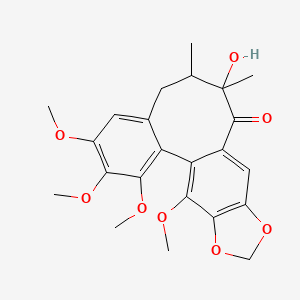
KadoblongifolinC
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
KadoblongifolinC is a chemical compound isolated from the stems of the plant Kadsura oblongifoliaThe chemical formula of this compound is C₂₃H₂₆O₈ .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of KadoblongifolinC involves several steps, including the extraction from the plant material and subsequent purification. The primary method involves the use of silica gel column chromatography, MCI, and Sephadex LH-20 to separate the compound from the acetone extract of the plant stems .
Industrial Production Methods: Currently, there is limited information on the industrial production methods of this compound. Most of the available data pertains to laboratory-scale extraction and purification processes.
Chemical Reactions Analysis
Types of Reactions: KadoblongifolinC undergoes various chemical reactions, including oxidation, reduction, and substitution
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used to introduce different functional groups into the molecule.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
KadoblongifolinC has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:
Chemistry: It is used as a model compound to study the reactivity and properties of lignans.
Biology: Research has shown that this compound exhibits various biological activities, including antioxidant and anti-inflammatory effects.
Mechanism of Action
The mechanism of action of KadoblongifolinC involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating oxidative stress and inflammatory responses. The compound may also interact with cellular signaling pathways to induce apoptosis in cancer cells .
Comparison with Similar Compounds
KadoblongifolinC can be compared with other lignans isolated from Kadsura oblongifolia, such as:
- Heteroclitalignan A
- Kadsulignan F
- Schizanrin F
- Heteroclitalignan C
- Kadsurarin
- Kadsulignan O
- Eburicol
- Meso-dihydroguaiaretic acid
- Kadsufolin A
- Tiegusanin M
- Heteroclitin B
Uniqueness: this compound is unique due to its specific chemical structure and the distinct biological activities it exhibits. Its potential therapeutic applications, particularly in cancer treatment, set it apart from other similar compounds.
Properties
Molecular Formula |
C23H26O8 |
|---|---|
Molecular Weight |
430.4 g/mol |
IUPAC Name |
10-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-one |
InChI |
InChI=1S/C23H26O8/c1-11-7-12-8-14(26-3)18(27-4)20(28-5)16(12)17-13(22(24)23(11,2)25)9-15-19(21(17)29-6)31-10-30-15/h8-9,11,25H,7,10H2,1-6H3 |
InChI Key |
HMWPHTSOEAYEEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=CC(=C(C(=C2C3=C(C4=C(C=C3C(=O)C1(C)O)OCO4)OC)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















